molecular formula C7H11BrN2 B13970308 2-(1-bromoethyl)-1-ethyl-1H-imidazole

2-(1-bromoethyl)-1-ethyl-1H-imidazole

Cat. No.: B13970308
M. Wt: 203.08 g/mol
InChI Key: VQLYIBMHSXXIHO-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-1-ethyl-1H-imidazole is an organic compound belonging to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound features a bromoethyl group and an ethyl group attached to the imidazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromoethyl)-1-ethyl-1H-imidazole typically involves the bromination of 1-ethyl-1H-imidazole. One common method is the reaction of 1-ethyl-1H-imidazole with bromoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-1-ethyl-1H-imidazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or water.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Nucleophilic Substitution: Products include 2-(1-hydroxyethyl)-1-ethyl-1H-imidazole, 2-(1-cyanoethyl)-1-ethyl-1H-imidazole, and various substituted imidazoles.

    Elimination Reactions: The major product is 1-ethyl-1H-imidazole-2-ene.

    Oxidation and Reduction: Oxidation can lead to the formation of imidazole N-oxides, while reduction can yield dihydroimidazoles.

Scientific Research Applications

2-(1-Bromoethyl)-1-ethyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-bromoethyl)-1-ethyl-1H-imidazole involves its interaction with nucleophiles and bases. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This mechanism is crucial in nucleophilic substitution and elimination reactions, where the compound serves as a versatile intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromoethyl)-1-methyl-1H-imidazole
  • 2-(1-Bromoethyl)-1-phenyl-1H-imidazole
  • 2-(1-Bromoethyl)-1-propyl-1H-imidazole

Uniqueness

2-(1-Bromoethyl)-1-ethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromoethyl group and an ethyl group on the imidazole ring allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

2-(1-bromoethyl)-1-ethylimidazole

InChI

InChI=1S/C7H11BrN2/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3H2,1-2H3

InChI Key

VQLYIBMHSXXIHO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C)Br

Origin of Product

United States

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